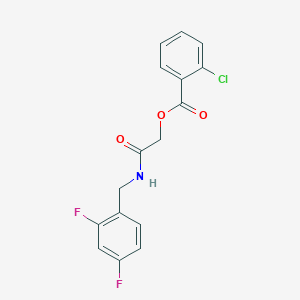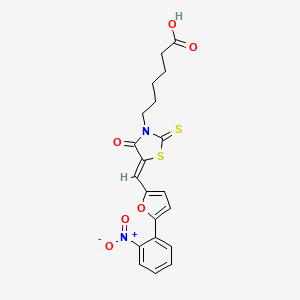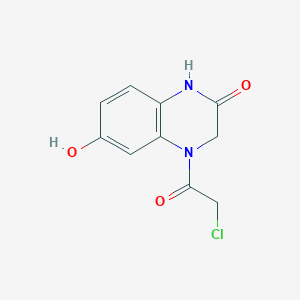
4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies. In
作用機序
The mechanism of action of 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one is not fully understood. However, it is believed to interact with various cellular components, including proteins and enzymes, to exert its effects. This compound has been shown to inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one are still being studied. However, it has been shown to have potential as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one in lab experiments include its high yield synthesis method, unique structure and properties, and potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity at high concentrations.
将来の方向性
There are many future directions for research on 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one. Some potential areas of study include its potential therapeutic effects on neurodegenerative diseases, its ability to inhibit the growth of cancer cells, and its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one is a promising compound for various scientific research applications. Its unique structure and properties make it a candidate for use as a fluorescent probe, potential therapeutic agent, and inhibitor of enzyme activity. While there are limitations to using this compound in lab experiments, its potential applications and future directions for research make it an important area of study in the scientific community.
合成法
The synthesis of 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one involves the reaction between 2-chloroacetyl chloride and 6-hydroxyquinoxaline-2,3-dione in the presence of a base. The reaction takes place under mild conditions and results in the formation of a white crystalline solid. The yield of this reaction is typically high, making it an efficient method for synthesizing this compound.
科学的研究の応用
The unique structure and properties of 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one make it a promising candidate for various scientific research applications. This compound has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential therapeutic agent for neurodegenerative diseases.
特性
IUPAC Name |
4-(2-chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-4-10(16)13-5-9(15)12-7-2-1-6(14)3-8(7)13/h1-3,14H,4-5H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGWMFOTCJBLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1C(=O)CCl)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

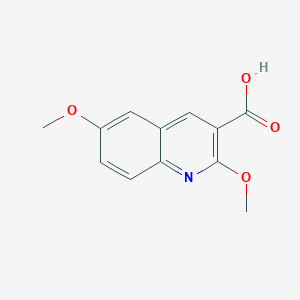
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2504389.png)
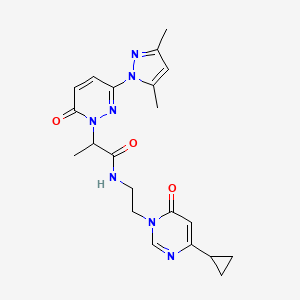
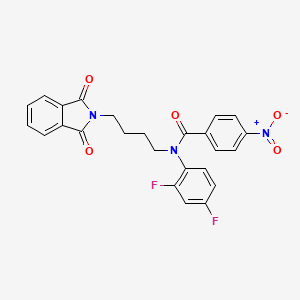
![4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B2504393.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2504396.png)
![2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2504399.png)
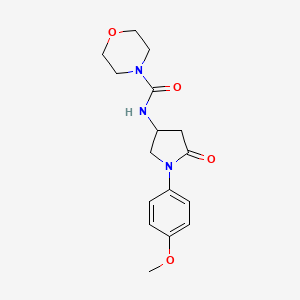
![2-[3-(Triazol-2-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2504403.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2504405.png)
